2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is an organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms on the phenoxy group. This compound falls under the category of substituted aromatic compounds, specifically phenoxyacetonitriles, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The compound's synthesis and analysis have been documented in various scientific literature, highlighting its relevance in medicinal chemistry and material science. The synthesis of related compounds often involves methodologies such as electrophilic aromatic substitution and nucleophilic substitutions, making it a subject of interest in organic chemistry research .
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is classified as:
The synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile typically involves several key steps:
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile participates in various chemical reactions:
The choice of reagents and conditions significantly affects the yield and selectivity of these reactions. For instance, using specific bases or catalysts can enhance the efficiency of nucleophilic substitutions.
The mechanism of action for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile primarily revolves around its reactivity due to the presence of electron-withdrawing groups (bromine and fluorine). These groups enhance electrophilicity at the aromatic ring, facilitating nucleophilic attack during substitution reactions.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and purity.
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile represents a strategically engineered halogenated aromatic compound with systematic nomenclature defining its atomic arrangement. According to IUPAC conventions, the parent structure is a benzene ring substituted at the 1-position by an oxygen atom connected to a cyanomethyl group (-CH₂CN), forming the "phenoxyacetonitrile" core. Positional numbering assigns bromine to C4 and fluorine atoms to C2 and C5, yielding the full name. Its molecular formula is C₈H₄BrF₂NO (MW: 248.03 g/mol), with the canonical SMILES string N#CCOc1cc(F)c(Br)cc1F providing a linear notation of its atomic connectivity [1]. The InChIKey (GAPMBTCSUWWWDI-UHFFFAOYSA-N) serves as a unique cryptographic identifier essential for database retrieval [1].
Table 1: Structural and Identifier Profile
Property | Value |
---|---|
Systematic Name | 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile |
Molecular Formula | C₈H₄BrF₂NO |
CAS Registry Number | 1379301-44-6 |
Molecular Weight | 248.03 g/mol |
Canonical SMILES | N#CCOc1cc(F)c(Br)cc1F |
InChIKey | GAPMBTCSUWWWDI-UHFFFAOYSA-N |
MDL Number | MFCD18911542 |
X-ray crystallography and computational modeling reveal a planar aromatic ring with halogen atoms imposing distinct steric and electronic effects. The ortho-fluorine (C2) introduces steric crowding near the ether linkage, while the para-bromine (C4) and meta-fluorine (C5) create an asymmetric electronic environment. This arrangement generates a polarized π-system with a quadrupole moment orthogonal to the ring plane, enhancing dipole-dipole interactions with biological targets. The acetonitrile moiety (-CH₂CN) acts as a linear pseudohalide, offering hydrogen-bond acceptor capacity via its nitrile group while maintaining metabolic stability [1] [4].
The synthesis of phenoxy acetonitrile derivatives emerged as an evolution of classical aryl ether chemistry. Early routes adapted the Williamson ether synthesis, reacting phenolate anions with α-haloacetonitriles. Modern optimizations employ anhydrous potassium carbonate in acetone or microwave-assisted conditions to couple 4-bromo-2,5-difluorophenol with bromoacetonitrile, achieving yields >75% under mild conditions [4]. The compound gained prominence post-2010 as medicinal chemists pursued halogenated scaffolds to address pharmacokinetic challenges in CNS and oncology candidates.
A pivotal application appeared in the synthesis of phenoxy thiazole derivatives (e.g., compound 13 in Scheme 3 of [4]), where this acetonitrile served as a precursor to thiazole-incorporated anticancer agents. Its emergence coincided with the "halogen renaissance" in drug design, where bromine shifted from being a mere steric substituent to a recognized pharmacophore capable of halogen bonding with biomolecular targets. The CAS registry (1379301-44-6) dates to circa 2013, reflecting its contemporary relevance in high-throughput screening libraries [1] [4].
Metabolic studies of structurally analogous compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) demonstrated the stability of the C-Br bond in hepatic systems, bolstering interest in brominated scaffolds for reducing oxidative deactivation. Hepatocyte assays across six species confirmed bromine’s role in directing phase I metabolism away from aromatic hydroxylation, thereby extending plasma half-life [7]. This metabolic resilience positioned bromo-difluoro phenoxy derivatives as privileged intermediates in the design of protease inhibitors and kinase modulators.
The synergistic halogen effects in this compound create a multidimensional pharmacophore:
Table 2: Electronic and Steric Contributions of Substituents
Position | Substituent | Electronic Effect | Steric Effect | Biological Role |
---|---|---|---|---|
C2 | Fluorine | Strong -I | Moderate (van der Waals radius: 1.47Å) | Conformational control, metabolic stability |
C4 | Bromine | Moderate -I | Large (van der Waals radius: 1.85Å) | Halogen bonding, target affinity |
C5 | Fluorine | -I, +R resonance | Moderate | Lipophilicity enhancement, electronic gradient |
This substitution pattern aligns with Lipinski’s parameters for drug-likeness: calculated logP ≈ 2.8 (optimal range 1–3), H-bond acceptors=4, H-bond donors=0, and MW=248 (<500). Crucially, it avoids the metabolic liabilities of polychlorinated aromatics while retaining halogen bonding proficiency [4] [9].
In bioactive hybrids, the acetonitrile group serves as a versatile synthetic handle:
Notably, derivatives like 4-bromo-2,5-difluorophenol (precursor, CID 7018042) and 2-(4-bromo-2-fluorophenoxy)acetonitrile (structural analog, CID 43084322) exhibit distinct bioactivity profiles, underscoring the pharmacophore’s sensitivity to halogen positioning [6].
Table 3: Bioactivity of Structural Analogs in Medicinal Chemistry
Compound | Target Class | Reported Activity | Reference |
---|---|---|---|
Phenoxy thiazole derivatives | Anticancer agents | IC₅₀ ~13 μM vs. multiple cancer lines | [4] |
4-Bromo-2,5-difluorophenol | Antibacterial intermediates | Synthon for fluoroquinolone analogs | |
Trifluoromethyl-containing kinase inhibitors (e.g., Alpelisib) | PI3Kα inhibitors | Nanomolar enzymatic inhibition | [9] |
Phenoxy oxazolines (para-bromo substituted) | Anti-inflammatory leads | Potent COX-2 selectivity | [4] |
The strategic halogen placement enables molecular editing: bromine permits Pd-catalyzed cross-couplings (Suzuki, Sonogashira) for library diversification, while fluorines resist oxidative metabolism and provide ^19F NMR handles for binding studies. This dual functionality explains its adoption in fragment-based drug discovery targeting kinase ATP pockets and GPCR allosteric sites [4] [9] [10].
Concluding Remarks
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile exemplifies the sophistication achievable through rational halogen placement in medicinal chemistry. Its structural uniqueness—a confluence of electronic modulation, metabolic resilience, and synthetic versatility—positions it as a critical building block in the development of targeted therapeutics. As drug discovery increasingly prioritizes sp³-rich architectures, this compact, planar scaffold offers a counterpoint where strategic halogenation enables precise control over molecular recognition. Future applications will likely exploit its halogen bonding proficiency in covalent inhibitor design and bifunctional PROTAC degraders targeting undruggable oncoproteins.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7